molecular formula C14H9NO2 B2935206 2-Benzoyl-3-(2-furyl)acrylonitrile CAS No. 87736-72-9

2-Benzoyl-3-(2-furyl)acrylonitrile

Cat. No. B2935206
CAS RN: 87736-72-9
M. Wt: 223.231
InChI Key: RYSPQOWNCYWAQP-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzoyl-3-(2-furyl)acrylonitrile is a chemical compound with the molecular formula C14H9NO2 . It has an average mass of 223.227 Da and a monoisotopic mass of 223.063324 Da .


Molecular Structure Analysis

The molecular structure of 2-Benzoyl-3-(2-furyl)acrylonitrile consists of a benzoyl group (a benzene ring attached to a carbonyl group), a furyl group (a furan ring), and an acrylonitrile group (a carbon-carbon double bond attached to a nitrile group) .

Scientific Research Applications

Polymer Chemistry and Material Science

Role of Amine Activators in Curing Parameters :Amine activators significantly influence the curing parameters, properties, and toxicity of acrylic bone cements, highlighting the importance of understanding the kinetics, mechanism, and energy of the reaction for biomedical applications, such as denture resins and acrylic bone cements. The study underscores the need to consider temperature effects on curing parameters due to potential thermal trauma associated with implantation (Vázquez, Levenfeld, & Román, 1998).

Chemical Treatments of Natural Fibers :The modification of natural fiber surface properties through chemical treatments like alkali, silane, acetylation, and benzoylation is crucial for enhancing fiber-matrix compatibility and reducing moisture sorption in natural fiber-reinforced composites. These treatments not only modify the fiber surface but also potentially increase fiber strength, highlighting the role of 2-Benzoyl-3-(2-furyl)acrylonitrile in improving the adhesion between fiber surfaces and polymer matrices (Li, Tabil, & Panigrahi, 2007).

Biochemistry and Pharmacology

Coordination Chemistry of Acrylamide :This review provides insights into the coordination chemistry of acrylamide with transition metals, focusing on the syntheses and structures of acrylamide complexes. It explores the potential versatility of acrylamide as a ligand and its role in biological systems, indicating the relevance of 2-Benzoyl-3-(2-furyl)acrylonitrile in studying acrylamide's metabolic pathways and health effects (Girma, Lorenz, Blaurock, & Edelmann, 2005).

Acyl-CoA Metabolism and Chromatin Regulation :The study reviews the metabolic pathways producing acyl-CoAs and their emerging roles in chromatin regulation. It highlights how specific acyl-CoAs, including those related to 2-Benzoyl-3-(2-furyl)acrylonitrile, influence histone acylation, reflecting shifts in the metabolic status of the cell and suggesting a link between cellular metabolism and gene expression (Trefely, Lovell, Snyder, & Wellen, 2020).

Environmental Studies

Persistence of Coronaviruses on Inanimate Surfaces :The study reviews the persistence of coronaviruses on surfaces and their inactivation with biocidal agents, including those related to 2-Benzoyl-3-(2-furyl)acrylonitrile. It provides critical information on disinfection procedures, highlighting the importance of understanding the surface interaction of viral pathogens for public health (Kampf, Todt, Pfaender, & Steinmann, 2020).

properties

IUPAC Name

(E)-2-benzoyl-3-(furan-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c15-10-12(9-13-7-4-8-17-13)14(16)11-5-2-1-3-6-11/h1-9H/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYSPQOWNCYWAQP-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=CC2=CC=CO2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C(=C/C2=CC=CO2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzoyl-3-(2-furyl)acrylonitrile

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